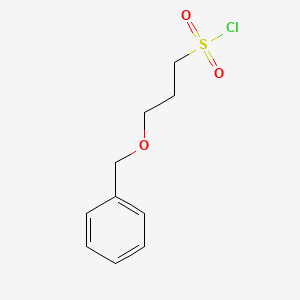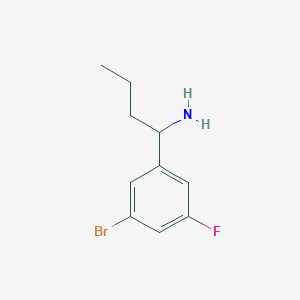
1-(3-Bromo-5-fluorophenyl)butan-1-amine
Vue d'ensemble
Description
1-(3-Bromo-5-fluorophenyl)butan-1-amine is a chemical compound with the molecular formula C10H13BrFN and a molecular weight of 246.12 g/mol . It has a complex molecular structure.
Molecular Structure Analysis
The InChI code for a similar compound, 1-(4-bromo-3-fluorophenyl)butan-1-amine, is 1S/C10H13BrFN/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3 .Applications De Recherche Scientifique
CO2 Capture
A study has explored the use of task-specific ionic liquids for CO2 capture, where an ionic liquid incorporating an amine group was synthesized through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid showed efficiency in reversibly sequestering CO2, comparable to commercial amine sequestering agents, without the need for water and with the advantage of being nonvolatile (Bates et al., 2002).
Synthesis of α-Amino Phosphonates
Another application involves the catalysis of a three-component reaction by Butyldimethyl(1-phenylethyl)ammonium bromide for the synthesis of α-amino phosphonates, demonstrating the compound's role in facilitating reactions to yield products of interest in high efficiency (Reddy et al., 2005).
Noncovalent Interactions in Molecular Structures
The investigation into noncovalent interactions within N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which include compounds with bromo and fluoro substitutions, provides insights into the molecular stability and interactions crucial for designing compounds with specific properties (El-Emam et al., 2020).
Organic Synthesis Building Blocks
1-Bromo-3-buten-2-one has been investigated as a building block in organic synthesis, where its reactivity with primary amines to yield aza-heterocycles showcases the potential of bromo-substituted compounds in synthesizing complex organic structures (Westerlund et al., 2001).
Cellular Bioassay and Drug Discovery
The development of amide-forming mini libraries through coupling core amino compounds with carboxylic acids via amide bond formation, including butan-1-amine, for use in cellular bioassays, illustrates the compound's application in drug discovery and evaluation of cytotoxicity (Chiang et al., 2009).
Propriétés
IUPAC Name |
1-(3-bromo-5-fluorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMNULKDYGOLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



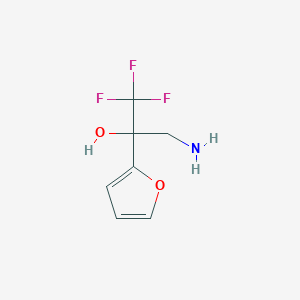
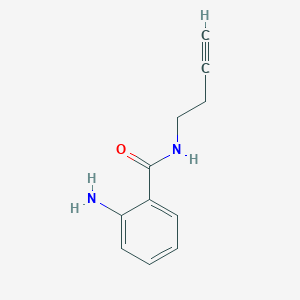
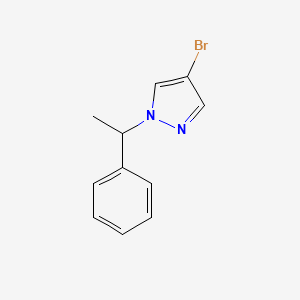
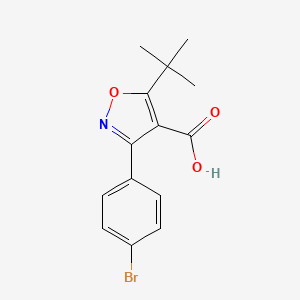
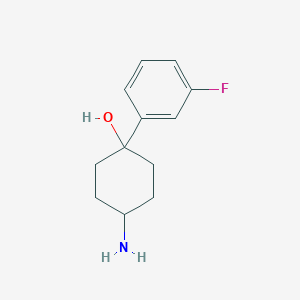
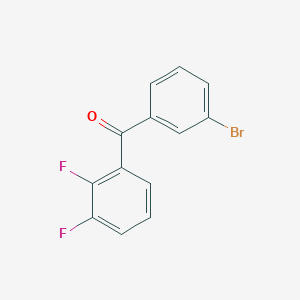
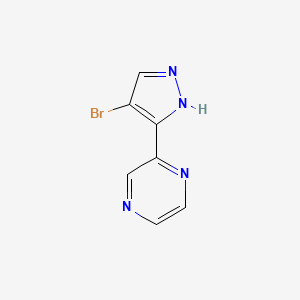
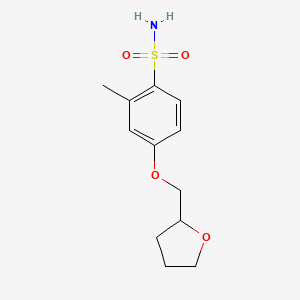
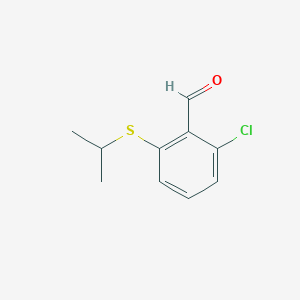
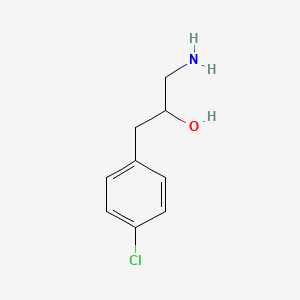
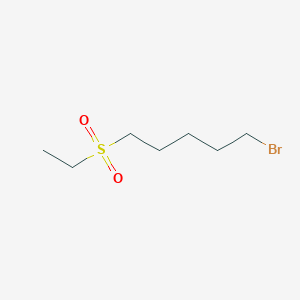
![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)
![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)
